molecular formula C10H8F4O2 B13592341 2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoicacid

2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoicacid

Cat. No.: B13592341
M. Wt: 236.16 g/mol
InChI Key: QDNLKTUMGULAMY-UHFFFAOYSA-N
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Description

2-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid is an organic compound that belongs to the class of fluorinated aromatic carboxylic acids. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid typically involves the introduction of fluorine atoms into the aromatic ring through electrophilic aromatic substitution reactions. One common method is the trifluoromethylation of a suitable aromatic precursor, followed by the introduction of a propanoic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of 2-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to increased potency and selectivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid can be compared with other fluorinated aromatic carboxylic acids, such as:

  • 2-fluoro-5-(trifluoromethyl)phenol
  • 2-fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 2-fluoro-5-(trifluoromethyl)phenylboronic acid

These compounds share similar structural features but differ in their functional groups and reactivity. The unique combination of fluorine atoms and the propanoic acid moiety in 2-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid imparts distinct chemical and physical properties, making it valuable for specific applications.

Properties

Molecular Formula

C10H8F4O2

Molecular Weight

236.16 g/mol

IUPAC Name

2-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H8F4O2/c1-5(9(15)16)7-4-6(10(12,13)14)2-3-8(7)11/h2-5H,1H3,(H,15,16)

InChI Key

QDNLKTUMGULAMY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)C(F)(F)F)F)C(=O)O

Origin of Product

United States

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